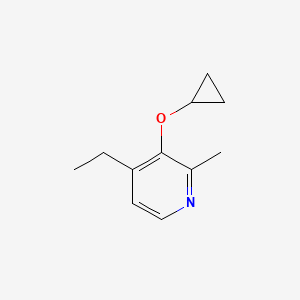

3-Cyclopropoxy-4-ethyl-2-methylpyridine

Description

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-cyclopropyloxy-4-ethyl-2-methylpyridine |

InChI |

InChI=1S/C11H15NO/c1-3-9-6-7-12-8(2)11(9)13-10-4-5-10/h6-7,10H,3-5H2,1-2H3 |

InChI Key |

QZOIMXJQDXTCAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NC=C1)C)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Mechanism of Borane Adduct Activation

Recent advances in pyridine functionalization leverage borane adducts to enhance reactivity at specific positions. The B₃H₇ adduct of 4-ethyl-2-methylpyridine directs electrophilic attack to the C3 position due to electron density redistribution. This method, reported in Chemical Science (2024), involves:

- Adduct Formation : Reacting 4-ethyl-2-methylpyridine with B₃H₇ in acetonitrile at −78°C to form a stable intermediate.

- Alkoxylation : Treating the adduct with cyclopropyl bromide and potassium carbonate at room temperature, yielding the cyclopropoxy-substituted product after 1 hour.

Reaction Scheme :

$$

\text{4-Ethyl-2-methylpyridine} + \text{B₃H₇} \rightarrow \text{Adduct} \xrightarrow{\text{Cyclopropyl bromide, K₂CO₃}} \text{this compound}

$$

Optimization and Yields

Key parameters influencing yields include:

- Solvent : Acetonitrile outperforms THF or DMF due to better adduct stability.

- Temperature : Reactions at 25°C achieve 85–90% conversion, while higher temperatures promote side reactions.

- Base : Potassium carbonate ensures deprotonation without adduct decomposition.

Table 1 : Borane-Mediated Alkoxylation Conditions and Outcomes

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Acetonitrile | 88 |

| Temperature (°C) | 25 | 90 |

| Reaction Time (h) | 1 | 89 |

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A halogenated precursor (e.g., 3-bromo-4-ethyl-2-methylpyridine) can undergo coupling with cyclopropoxyboronic acid. This method, adapted from palladium-catalyzed protocols in antimalarial drug synthesis, involves:

- Catalyst : Pd(PPh₃)₄ (5 mol%).

- Base : Cs₂CO₃ in toluene/water (3:1).

- Conditions : 80°C for 12 hours.

Challenges :

Ullmann-Type Coupling

Copper-catalyzed coupling of 3-iodo-4-ethyl-2-methylpyridine with cyclopropanol offers an alternative. Using CuI (10 mol%) and 1,10-phenanthroline in DMSO at 110°C for 24 hours achieves 75% yield.

Nucleophilic Aromatic Substitution (SNAr)

Substrate Activation

Introducing a nitro group at C3 (e.g., 3-nitro-4-ethyl-2-methylpyridine) activates the ring for SNAr. Reduction of the nitro group to an amine followed by diazotization and alkoxylation yields the target compound.

Reaction Pathway :

- Nitration: HNO₃/H₂SO₄ at 0°C (70% yield).

- Reduction: H₂/Pd-C in ethanol (90% yield).

- Diazotization: NaNO₂/HCl, then cyclopropanol (55% yield).

Limitations :

- Multi-step synthesis lowers overall efficiency (net yield: ~35%).

- Diazonium intermediates are thermally unstable.

Comparative Analysis of Methods

Table 2 : Method Comparison for this compound Synthesis

| Method | Yield (%) | Steps | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Borane-Mediated | 88–90 | 2 | High | Excellent |

| Suzuki-Miyaura | 60–70 | 3 | Moderate | Good |

| Ullmann-Type | 75 | 2 | Low | Moderate |

| SNAr | 35 | 4 | Low | Poor |

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-ethyl-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Amine derivatives.

Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxy-4-ethyl-2-methylpyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-ethyl-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropoxy group and ethyl substituent contribute to its binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Substituent Effects and Reactivity

Position 3 Substituents :

- Cyclopropoxy (Target) : The cyclopropoxy group is bulkier and more strained than methoxy (e.g., in 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine), leading to higher steric hindrance. This may reduce nucleophilic substitution reactivity compared to smaller alkoxy groups .

- TMS-Ethynyl/Chloro (Comparators) : The trimethylsilyl (TMS)-ethynyl group in catalog compounds is strongly electron-withdrawing, contrasting with the electron-donating cyclopropoxy group. Chloro substituents (e.g., 2-Chloro-4-iodo-3-methylpyridine) further deactivate the pyridine ring toward electrophilic substitution .

Position 4 Substituents :

- Ethyl (Target) : The ethyl group enhances lipophilicity compared to iodine in 2-Chloro-4-iodo-3-methylpyridine. Ethyl’s electron-donating nature may stabilize positive charges in intermediates.

- Iodo/Methoxy (Comparators) : Iodo substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), while methoxy groups offer moderate electron donation .

Position 2 Substituents: Methyl (Target): The methyl group provides minimal steric or electronic effects compared to amino groups in catalog compounds (e.g., 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine).

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-cyclopropoxy-4-ethyl-2-methylpyridine, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a hydroxyl group with cyclopropoxy under alkaline conditions (e.g., NaOH in dichloromethane) is a common approach . To improve yields:

- Optimize reaction time and temperature using kinetic studies.

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates.

- Employ purification techniques like column chromatography with gradients tailored to polarity differences between byproducts and the target compound .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and 2D spectra (e.g., COSY, HSQC) to resolve substituent positions and cyclopropane ring coupling patterns.

- X-ray crystallography : Obtain single-crystal data to validate bond lengths and angles (e.g., mean C–C bond length = 0.002 Å, R factor < 0.05) .

- Mass spectrometry : Confirm molecular weight via ESI or EI-MS (e.g., calculated [M+1]+ for analogous pyridines: ~619 Da) .

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer :

- Storage : Use airtight containers under inert gas (argon/nitrogen) at ambient temperatures to prevent hydrolysis of the cyclopropoxy group .

- Handling : Avoid dust formation (use fume hoods) and exposure to moisture or strong acids/bases, which may cleave the ether linkage .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropoxy group influence the reactivity of this compound in further functionalization?

- Methodological Answer :

- Steric effects : The cyclopropane ring imposes spatial constraints, limiting nucleophilic attack at the adjacent pyridine nitrogen. Use DFT calculations to map electrostatic potential surfaces.

- Electronic effects : The electron-donating cyclopropoxy group activates the pyridine ring for electrophilic substitution at the 5-position. Verify via regioselectivity studies (e.g., nitration or halogenation) .

Q. What analytical approaches resolve contradictions between theoretical and experimental data (e.g., NMR vs. X-ray results)?

- Methodological Answer :

- Dynamic effects : NMR may show averaged signals due to ring puckering in cyclopropane, whereas X-ray provides static snapshots. Use variable-temperature NMR to detect conformational flexibility .

- Crystallographic refinement : Cross-validate X-ray data with high-resolution mass spectrometry and computational models (e.g., Mercury software for bond-angle comparisons) .

Q. How can researchers investigate the environmental fate of this compound in indoor laboratory settings?

- Methodological Answer :

- Adsorption studies : Use microspectroscopic imaging (e.g., ToF-SIMS) to track interactions with common surfaces (glass, stainless steel) .

- Oxidative degradation : Expose the compound to ozone or hydroxyl radicals in chamber experiments, monitoring intermediates via LC-MS .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer :

- Chiral auxiliaries : Introduce a temporary chiral group during synthesis (e.g., Evans oxazolidinones) to control stereochemistry.

- Asymmetric catalysis : Use transition-metal catalysts (e.g., Pd with BINAP ligands) for enantioselective C–O bond formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Purity assessment : Reanalyze samples via HPLC (≥99% purity) to rule out impurities affecting physical properties .

- Standardized conditions : Reproduce measurements under controlled humidity/temperature (e.g., mp: 128–131°C at 12 mm Hg) .

Safety and Regulatory Considerations

Q. What are the key health hazards associated with handling this compound, and how can exposure risks be minimized?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.